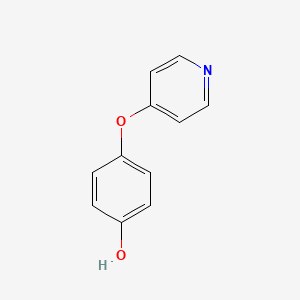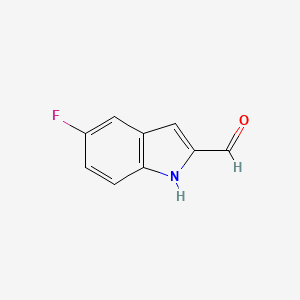
5-Fluoro-1H-indole-2-carbaldehyde
Vue d'ensemble
Description
5-Fluoro-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C9H6FNO and a molecular weight of 163.15 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Fluoro-1H-indole-2-carbaldehyde is1S/C9H6FNO/c10-7-1-2-9-6 (3-7)4-8 (5-12)11-9/h1-5,11H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Fluoro-1H-indole-2-carbaldehyde is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 163.15 .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
- Summary of Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Biological Potential of Indole Derivatives
- Summary of Application : Indole derivatives have shown potential as anti-HIV-1 agents .
- Methods of Application : Molecular docking studies were performed on a series of novel indolyl and oxochromenyl xanthenone derivatives .
- Results or Outcomes : The results of these studies are not specified in the source .
Preparation of Curcumin Derivatives
- Summary of Application : Indole-5-carboxaldehyde, a similar compound to 5-Fluoro-1H-indole-2-carbaldehyde, is used as a reactant in the preparation of curcumin derivatives .
- Methods of Application : The compound is used in the synthesis of para-para stilbenophanes by McMurry coupling .
- Results or Outcomes : These curcumin derivatives have shown anti-proliferative and anti-inflammatory properties .
Synthesis of Selected Alkaloids
- Summary of Application : Indole derivatives are used in the synthesis of selected alkaloids .
- Methods of Application : The construction of indoles as a moiety in selected alkaloids is highlighted .
- Results or Outcomes : The specific results of these syntheses are not specified in the source .
Anti-HIV-1 Agents
- Summary of Application : Some indole derivatives have shown potential as anti-HIV-1 agents .
- Methods of Application : Molecular docking studies were performed on a series of novel indolyl and oxochromenyl xanthenone derivatives .
- Results or Outcomes : The specific compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate (77) and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate (78) were most active with IC 50 values (0.060 μM and 0.045 μM respectively) .
Synthesis of para-para Stilbenophanes
- Summary of Application : Indole-5-carboxaldehyde, a similar compound to 5-Fluoro-1H-indole-2-carbaldehyde, is used in the synthesis of para-para stilbenophanes by McMurry coupling .
- Methods of Application : The compound is used as a reactant in the synthesis .
- Results or Outcomes : The specific results of these syntheses are not specified in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDHOCZCQXVPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596970 | |
| Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-indole-2-carbaldehyde | |
CAS RN |
220943-23-7 | |
| Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)
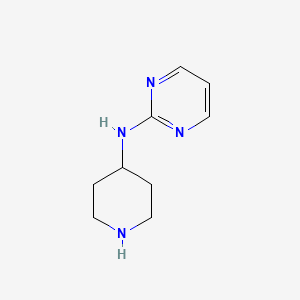
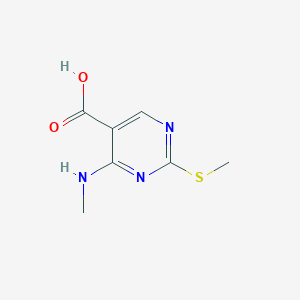
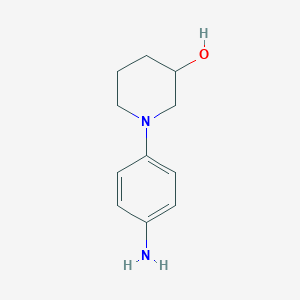
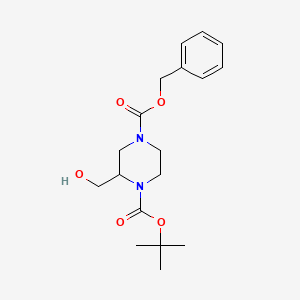
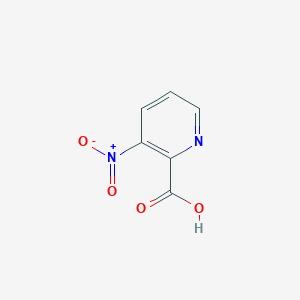

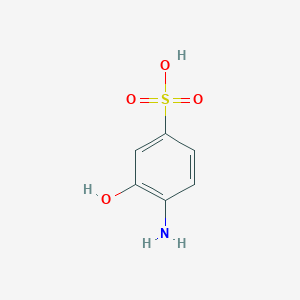

![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)
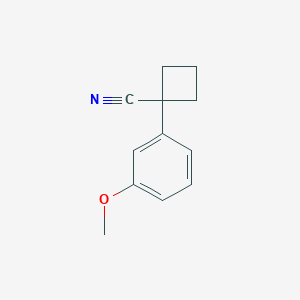
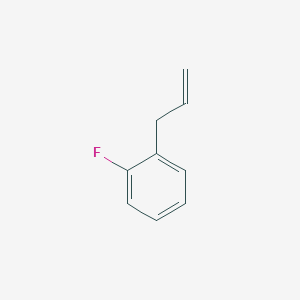
![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)
